Cas no 2172068-90-3 (1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol)
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol
- 2172068-90-3
- EN300-1644294
-
- Inchi: 1S/C11H21NO/c1-9(2)3-7-11(13,8-4-9)10(12)5-6-10/h13H,3-8,12H2,1-2H3
- InChI Key: LULHGGJBIGRTDQ-UHFFFAOYSA-N
- SMILES: OC1(CCC(C)(C)CC1)C1(CC1)N
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644294-50mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 50mg |
$1261.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-100mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 100mg |
$1320.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-250mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 250mg |
$1381.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-500mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 500mg |
$1440.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-1000mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 1000mg |
$1500.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-2500mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 2500mg |
$2940.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-5000mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 5000mg |
$4349.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-10000mg |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 10000mg |
$6450.0 | 2023-09-22 | ||
| Enamine | EN300-1644294-0.05g |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1644294-0.1g |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol |
2172068-90-3 | 0.1g |
$1320.0 | 2023-06-04 |
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol
Chemical Profile of 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2172068-90-3)
1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172068-90-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane backbone with substituent groups, has garnered attention due to its structural complexity and potential biological activities. The presence of both an amine functional group and a secondary alcohol moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural framework of 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol consists of a cyclohexane ring substituted with two methyl groups at the 4-position and an N-substituted amine group linked to a cyclopropyl ring. This unique arrangement imparts specific steric and electronic properties that influence its interactions with biological targets. The compound’s stereochemistry, particularly the configuration around the cyclopropyl and cyclohexane rings, is critical in determining its pharmacological profile.
In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The amine and alcohol functionalities in 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol provide multiple sites for chemical derivatization, enabling the synthesis of analogues with tailored properties. For instance, modifications at the amine group can introduce hydrogen bonding capabilities, while the alcohol moiety can serve as a site for further conjugation or esterification.
One of the most compelling aspects of this compound is its potential as a precursor in drug discovery. The cyclopropyl group is known to enhance metabolic stability and binding affinity in certain drug candidates. Additionally, the rigid structure of the cyclohexane ring can improve pharmacokinetic properties by reducing flexibility and promiscuous binding. These features make 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol an attractive candidate for further exploration in medicinal chemistry.
Recent studies have begun to explore the pharmacological potential of structurally related compounds. For example, derivatives of this molecule have shown promise in preclinical models as modulators of enzyme activity and receptor binding. The amine group’s ability to interact with acidic or basic residues on target proteins suggests its utility in designing molecules that can selectively inhibit or activate specific pathways. Meanwhile, the alcohol functionality may contribute to solubility and bioavailability, critical factors in drug development.
The synthesis of 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the cyclopropane-cyclohexane bridge and subsequent functionalization at the 4-position with methyl groups. The introduction of the amine group typically requires reductive amination or nucleophilic substitution strategies, while protecting group strategies may be employed to prevent unwanted side reactions involving the alcohol moiety.
In conclusion, 1-(1-aminocyclopropyl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2172068-90-3) represents a promising scaffold for pharmaceutical innovation. Its unique structural features—comprising an amine group and an alcohol moiety on a sterically hindered cyclohexane backbone—offer numerous possibilities for further chemical manipulation and biological evaluation. As research in medicinal chemistry continues to evolve, compounds like this are likely to play a pivotal role in the discovery of next-generation therapeutic agents.
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